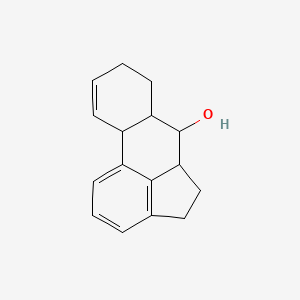
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL is a chemical compound known for its unique structure and properties It is a polycyclic compound with multiple fused rings, which contributes to its stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL typically involves multi-step organic reactions. One common synthetic route includes the hydrogenation of acephenanthrylene derivatives under specific conditions to achieve the desired octahydro structure. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-ONE: A ketone derivative with similar structural features.
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-AMINE: An amine derivative with potential biological activity.
Uniqueness
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL is unique due to its specific hydroxyl functional group, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding and other interactions, making the compound versatile for various applications.
Eigenschaften
CAS-Nummer |
111836-26-1 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
4,5,5a,6,6a,7,8,10a-octahydroacephenanthrylen-6-ol |
InChI |
InChI=1S/C16H18O/c17-16-13-6-2-1-5-11(13)12-7-3-4-10-8-9-14(16)15(10)12/h1,3-5,7,11,13-14,16-17H,2,6,8-9H2 |
InChI-Schlüssel |
ITAWCIFVBMBZSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C=C1)C3=CC=CC4=C3C(C2O)CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
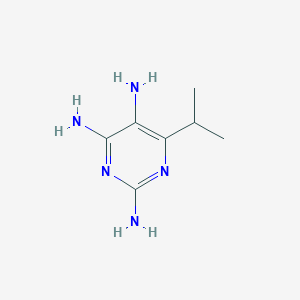
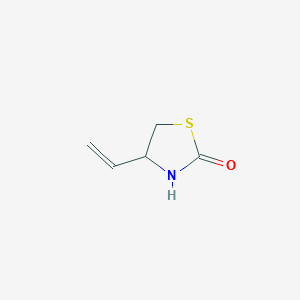
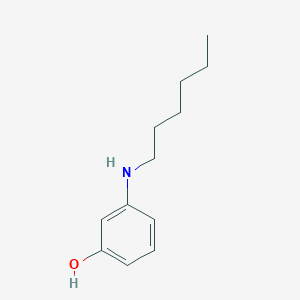
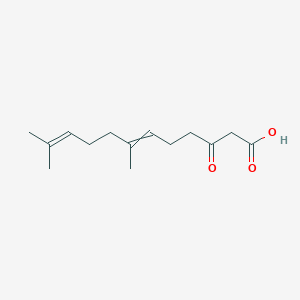
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)
![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
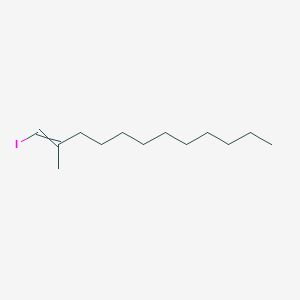
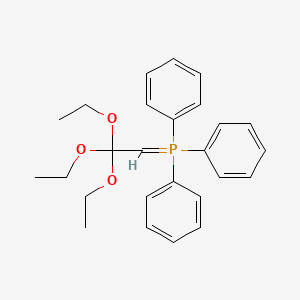
![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
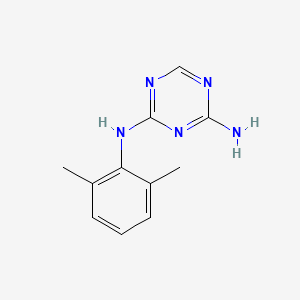
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
